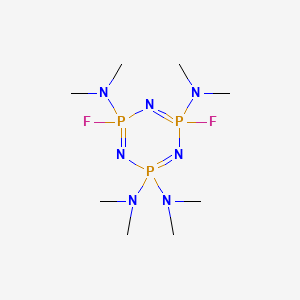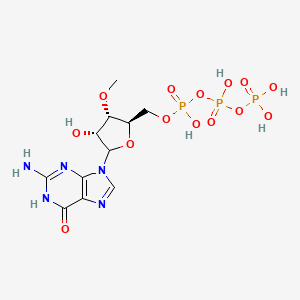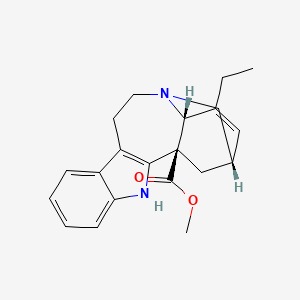![molecular formula C8H5ClFNS B13414996 2-[Chloro(fluoro)methyl]-1,3-benzothiazole CAS No. 73774-32-0](/img/structure/B13414996.png)
2-[Chloro(fluoro)methyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Chloro(fluoro)methyl]-1,3-benzothiazole is an organohalogen compound that contains both chlorine and fluorine atoms attached to a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where a benzothiazole derivative is treated with chlorinating and fluorinating agents under controlled conditions . Another approach involves the use of halogen exchange reactions, where a pre-halogenated benzothiazole undergoes further halogenation .
Industrial Production Methods
Industrial production of 2-[Chloro(fluoro)methyl]-1,3-benzothiazole may involve large-scale halogenation processes using chlorinating and fluorinating agents. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(fluoro)methyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Chlorinating Agents: Chlorine gas (Cl2), thionyl chloride (SOCl2)
Fluorinating Agents: Hydrogen fluoride (HF), fluorine gas (F2)
Catalysts: Palladium catalysts for coupling reactions
Solvents: Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF)
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups replacing the chloro or fluoro substituents .
Scientific Research Applications
2-[Chloro(fluoro)methyl]-1,3-benzothiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[Chloro(fluoro)methyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or disruption of cellular processes . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-1,3-benzothiazole
- 2-Fluoromethyl-1,3-benzothiazole
- 2-Bromomethyl-1,3-benzothiazole
Uniqueness
2-[Chloro(fluoro)methyl]-1,3-benzothiazole is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical properties. The combination of these halogens can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
73774-32-0 |
|---|---|
Molecular Formula |
C8H5ClFNS |
Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-[chloro(fluoro)methyl]-1,3-benzothiazole |
InChI |
InChI=1S/C8H5ClFNS/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H |
InChI Key |
OVMZMDQIRQTAKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N''-[(1S,2S,3R,4S,5S,6R)-3-[(diaminomethylidene)amino]-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid](/img/structure/B13414923.png)



![2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester](/img/structure/B13414945.png)
![1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B13414950.png)

![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)


![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)

